molecular formula C36H66O3 B162843 Oleic anhydride CAS No. 24909-72-6

Oleic anhydride

Cat. No. B162843
CAS RN: 24909-72-6
M. Wt: 546.9 g/mol
InChI Key: OCNZHGHKKQOQCZ-CLFAGFIQSA-N
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Description

Oleic anhydride is a fatty acid anhydride that inhibits sphingosine-induced phosphorylation of p32 in Jurkat T cells when used at concentrations ranging from 30 to 100 μM . It has been used in the synthesis of various phospholipids and triglycerides . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

Oleic succinic anhydrides were prepared by an-ene reaction of n-alkyl (C1 to C5) oleates with maleic anhydride . The purified compounds were characterized by FTIR, 1H NMR, and MS analytical methods to elucidate their structures .


Molecular Structure Analysis

The molecular formula of Oleic anhydride is C36H66O3 . The structure was elucidated using FTIR, 1H NMR, and MS analytical methods .


Chemical Reactions Analysis

Alkenyl succinic anhydrides (ASA) were prepared by an-ene reaction of n-alkyl (C1 to C5) oleates with maleic anhydride . The purified compounds were characterized by FTIR, 1H NMR, and MS analytical methods to elucidate their structures .


Physical And Chemical Properties Analysis

The physicochemical properties of oleic anhydrides were systematically studied and found to depend on the length of the alkyl radical . Structure-property relations were established for viscosity, m.p., and density .

Scientific Research Applications

Biolubricants

Oleic anhydride can be used to synthesize alkenyl succinic anhydrides (ASA) , which have applications as biolubricants . The synthesis involves an-ene reaction of n-alkyl oleates with maleic anhydride. These ASAs exhibit very low melting temperatures and good stability at high temperatures, making them suitable for use as lubricants that are biodegradable and less harmful to the environment .

Surfactants

Due to the presence of a long hydrophobic chain and a highly polar group, oleic anhydride derivatives can act as effective surfactants . Their density values, close to that of water, imply good emulsification properties, which is essential for surfactants used in detergents, emulsifiers, and dispersants .

Fungal Resistance in Wood

Chemically modified wood using oleic anhydride can enhance resistance to fungal attack. This application is particularly valuable in the construction industry where durability and longevity of wood materials are crucial .

Paper Sizing

Oleic anhydride can react with maleic anhydride to produce compounds used in the sizing of paper. This process improves the water resistance of paper and is a critical step in paper manufacturing .

High Modulus Polymers

The reaction of oleic anhydride with other compounds can lead to the creation of high modulus polymers. These polymers have a variety of applications, including the production of composites from plant oils, which are used in the automotive and aerospace industries for their lightweight and strong properties .

Fuel Additives

Oleic anhydride derivatives can be used as fuel additives to improve lubricity. This is particularly important for diesel fuels, where the lubricity can significantly affect engine performance and longevity .

Mechanism of Action

Oleic acid, from which oleic anhydride is derived, has been shown to influence cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression . It may directly regulate both the synthesis and activities of antioxidant enzymes . The anti-inflammatory effect may be related to the inhibition of proinflammatory cytokines and the activation of anti-inflammatory ones .

Safety and Hazards

Oleic anhydride should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Research on autocatalytic lipids, such as oleic anhydride, has shown extraordinary behavior such as primitive chemical evolution, chemotaxis, temporally controllable materials, and even as supramolecular catalysts for continuous synthesis . Autocatalytic lipid systems have enormous potential for building complexity from simple components, and connections between physical effects and molecular reactivity are only just beginning to be discovered .

properties

IUPAC Name

[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNZHGHKKQOQCZ-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067031
Record name 9-Octadecenoic acid (9Z)-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleic anhydride

CAS RN

24909-72-6
Record name Oleic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24909-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024909726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
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Record name 9-Octadecenoic acid (9Z)-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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